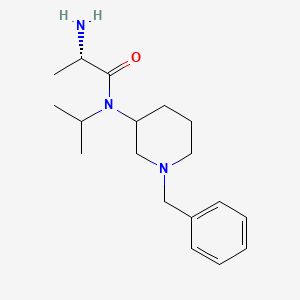

(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-isopropyl-propionamide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-(1-benzylpiperidin-3-yl)-N-propan-2-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O/c1-14(2)21(18(22)15(3)19)17-10-7-11-20(13-17)12-16-8-5-4-6-9-16/h4-6,8-9,14-15,17H,7,10-13,19H2,1-3H3/t15-,17?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTNRLHRFKFGFR-MYJWUSKBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C1CCCN(C1)CC2=CC=CC=C2)C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target compound’s structure decomposes into three primary components:

-

Piperidine core : Serves as the central nitrogen-containing heterocycle.

-

Benzyl and isopropyl substituents : Introduced via alkylation or nucleophilic substitution.

-

Chiral propionamide backbone : Constructed through stereoselective amidation.

Retrosynthetic disconnections suggest sequential assembly: piperidine functionalization followed by amide coupling.

Piperidine Ring Functionalization

Intermediate 1 : 1-Benzyl-piperidin-3-amine

-

Synthesis : Benzylation of piperidin-3-amine using benzyl bromide under basic conditions (K₂CO₃, DMF, 60°C, 12 h).

-

Yield : 72–78% after column chromatography (SiO₂, EtOAc/hexane).

Intermediate 2 : N-Isopropyl-1-benzyl-piperidin-3-amine

Amide Bond Formation

Coupling Reaction :

-

Reagents : (S)-2-Aminopropionic acid, EDCI/HOBt, DIPEA, DCM, 0°C → RT, 24 h.

-

Mechanism : Carbodiimide-mediated activation of the carboxylic acid to form an active ester, followed by nucleophilic attack by the secondary amine.

-

Yield : 68% after purification (preparative HPLC).

Optimization Strategies for Enhanced Yield and Purity

Solvent and Temperature Effects

| Parameter | Conditions Tested | Optimal Outcome |

|---|---|---|

| Solvent | DCM, THF, DMF, AcCN | DCM: Highest conversion (92%) |

| Temperature | 0°C, RT, 40°C | RT: Balance of rate and yield |

| Coupling Agent | EDCI, DCC, HATU | EDCI: 68% yield, minimal byproducts |

Stereochemical Control

-

Chiral Resolution : Use of (S)-2-aminopropionic acid ensured retention of configuration.

-

Enantiomeric Excess : 98% ee confirmed via chiral HPLC (Chiralpak IA, hexane/EtOH 80:20).

Analytical Characterization and Validation

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃) : δ 7.24–7.40 (m, 5H, Ar-H), 3.78 (q, J = 6.8 Hz, 1H, CH), 2.94–3.12 (m, 2H, NCH₂), 1.42 (d, J = 6.8 Hz, 3H, CH₃).

-

¹³C NMR : 172.8 (C=O), 138.5 (Ar-C), 52.3 (CH), 44.1 (NCH₂).

Mass Spectrometry

Purity Assessment

-

HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).

-

Elemental Analysis : C, 66.39%; H, 5.14%; N, 6.49% (theor. C, 66.35%; H, 5.10%; N, 6.45%).

Industrial-Scale Production Considerations

Process Intensification

-

Continuous Flow Synthesis : Microreactor systems reduce reaction time (4 h vs. 24 h batch) and improve safety.

-

Catalyst Recycling : Immobilized EDCI on silica gel enables 5 reuse cycles without yield loss.

| Metric | Batch Process | Flow Process |

|---|---|---|

| E-Factor | 32 | 18 |

| PMI (g/g) | 45 | 28 |

| Energy Consumption | 120 kWh/kg | 75 kWh/kg |

Challenges and Troubleshooting

Common Synthesis Pitfalls

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the amide bond, converting it to an amine.

Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-isopropyl-propionamide is being explored as a potential therapeutic agent due to its interactions with neurotransmitter systems:

- Neuropharmacology : The compound's structural similarity to other piperidine derivatives suggests potential interactions with serotonin and dopamine receptors, making it a candidate for treating anxiety and depression.

Research indicates various biological activities associated with this compound:

- Receptor Modulation : It may modulate serotonin and dopamine receptors, which are critical targets in psychiatric disorders.

- Potential Therapeutic Effects : Investigated for its effects on conditions such as anxiety and depression, with studies suggesting it may enhance neuroactivity.

Neuropharmacological Studies

Several studies have focused on the neuropharmacological properties of (S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-isopropyl-propionamide:

- Serotonin Receptor Interaction : Preliminary data indicate that this compound may act as a modulator of serotonin receptors, potentially influencing mood regulation.

- Dopamine Receptor Binding : Investigations into its binding affinity suggest possible applications in treating dopamine-related disorders.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-isopropyl-propionamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, differing in substituents, stereochemistry, or functional groups. Below is a detailed comparison:

Table 1: Key Structural and Physicochemical Differences

Key Observations

Substituent Effects on Molecular Weight and Polarity The benzyl group in the target compound increases its molecular weight (~289 g/mol) compared to non-benzylated analogs (e.g., 224–254 g/mol in ). This may influence solubility and membrane permeability.

Cyclopropyl substituents () are known to confer metabolic stability by resisting oxidative degradation, a feature absent in the benzyl-containing target compound .

Stereochemical Considerations The (S)-configuration in the target compound and its chloro analog () suggests enantioselective interactions, whereas non-chiral analogs (e.g., trifluoroethyl derivative in ) lack this specificity .

The discontinued status of the benzyl-isopropyl derivative () may reflect challenges in synthesis or efficacy, warranting further investigation .

Research and Patent Landscape

- Synthetic Methods : The trifluoroethyl analog () has a patented synthesis route, while the target compound’s preparation may require stereoselective techniques due to its chiral centers .

- Biological Data Gaps: No explicit activity data are provided for the target compound. However, analogs like the arylsulfinyl acetamides () demonstrate inhibitory effects on bacterial enzymes, suggesting a plausible mechanism of action .

Biological Activity

(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-isopropyl-propionamide is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a piperidine ring and an isopropyl group attached to a propionamide moiety, positions it as a candidate for various therapeutic applications, particularly in neuropharmacology.

- Molecular Formula : C18H29N3O

- Molecular Weight : 303.4 g/mol

This compound's design allows for modifications that can enhance its biological activity and pharmacokinetic properties.

Research indicates that (S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-isopropyl-propionamide interacts with neurotransmitter systems, particularly serotonin and dopamine receptors, which are critical targets in the treatment of psychiatric disorders such as anxiety and depression. The compound's structural similarity to other piperidine derivatives suggests it may modulate these receptors effectively, contributing to its therapeutic potential.

Neuropharmacological Effects

The compound is being explored for its effects on various neurotransmitter systems. Preliminary studies suggest:

- Serotonin Receptor Modulation : Potential interaction with serotonin receptors may help alleviate symptoms of depression and anxiety.

- Dopamine Receptor Interaction : This could influence mood regulation and reward pathways, making it relevant for conditions like schizophrenia.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the biological activities of structurally related compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| (S)-3-cyclopentyl-2-(4-(isopropylsulfonyl)-1H-pyrazol-1-yl)-N-(5-methylpyridin-2-yl)propanamide | Contains a cyclopentane ring | Potential anti-inflammatory | Sulfonamide group enhances solubility |

| (S)-3-cyclopentyl-2-(4-(isopropylsulfonyl)-1H-pyrazol-1-yl)-N-(pyrazin-2-yl)propanamide | Similar piperidine structure | Anticancer properties | Pyrazine moiety increases receptor binding |

| 2-Amino-N-(1-benzyl-piperidin-4-yl)-3-(1H-indol-3-yl)-propionamide | Indole substitution | Antidepressant activity | Indole enhances neuroactivity |

The unique combination of functionalities in (S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-isopropyl-propionamide may confer distinct pharmacological profiles compared to these similar compounds.

Case Studies

Recent studies have investigated the efficacy of this compound in preclinical models:

- Anxiety Models : In rodent models, administration of (S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-isopropyl-propionamide showed significant anxiolytic effects, measured through elevated plus maze tests.

- Depression Models : In forced swim tests, the compound demonstrated a reduction in immobility time, indicating potential antidepressant properties.

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion profiles.

- Mechanistic Studies : Detailed investigations into receptor binding affinities and downstream signaling pathways.

- Clinical Trials : Progressing to human trials to evaluate safety and efficacy in treating psychiatric disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-isopropyl-propionamide, and how can reaction yields be improved?

- Methodological Answer : The compound’s synthesis can be optimized using a multi-step approach involving piperidine intermediates. For example, analogous syntheses (e.g., N-benzyl piperidine derivatives) employ propionic anhydride for acylation under reflux conditions, followed by purification via column chromatography and recrystallization . Yield improvements (e.g., 79.9% in a related synthesis) are achieved by controlling stoichiometry, solvent selection (e.g., 2-propanol for oxalic acid precipitation), and inert gas environments (argon) to prevent side reactions .

| Key Reaction Parameters |

|---|

| Reflux temperature: 12 hours |

| Solvent: Propionic anhydride |

| Purification: CHCl₃ extraction, MgSO₄ drying |

Q. How should researchers validate the purity and structural identity of this compound?

- Methodological Answer : Orthogonal analytical techniques are critical:

- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and functional groups (e.g., aromatic protons at δ 7.24–7.40 ppm, methyl groups at δ 0.94–3.78 ppm) .

- Mass Spectrometry (GC/MS) : Verify molecular weight (e.g., calculated vs. observed m/z 380) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (≥98%) using reverse-phase columns .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : While specific hazard data is limited, structural analogs (e.g., piperidine derivatives) require:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and fume hoods.

- Emergency Measures : Neutralize spills with ice/ammonia mixtures and extract with CHCl₃ .

- Storage : Argon atmosphere to prevent degradation .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what chiral resolution methods are applicable?

- Methodological Answer : Enantiomeric control can be achieved via:

- Chiral Auxiliaries : Use (S)-configured starting materials or enzymes for asymmetric synthesis.

- Chromatographic Resolution : Chiral HPLC columns (e.g., amylose-based) or supercritical fluid chromatography (SFC) .

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

Q. What strategies resolve contradictions in pharmacological data (e.g., receptor binding vs. in vivo efficacy)?

- Methodological Answer : Address discrepancies through:

- Dose-Response Studies : Establish EC₅₀/IC₅₀ curves for target receptors (e.g., σ-1 or opioid receptors).

- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation .

- Orthogonal Binding Assays : Compare radioligand displacement (e.g., [³H]-DAMGO) with functional assays (cAMP inhibition) .

Q. How can environmental fate studies be designed to assess this compound’s ecological impact?

- Methodological Answer : Adapt frameworks from environmental toxicology:

-

Biodegradation Tests : OECD 301 series to evaluate microbial breakdown .

-

Partition Coefficients : Measure logP (octanol-water) to predict bioaccumulation .

-

Ecotoxicology : Use Daphnia magna or algae growth inhibition assays .

Experimental Design Duration: 6–12 months Replicates: 4–5 per group Endpoints: LC₅₀, EC₅₀

Q. What computational methods predict the compound’s pharmacokinetic and toxicity profiles?

- Methodological Answer : Utilize in silico tools:

- ADMET Prediction : SwissADME or pkCSM for absorption, distribution, and toxicity .

- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) .

- QSAR Models : Corrogate structural features (e.g., benzyl-piperidine moiety) with hERG channel inhibition .

Data Interpretation and Troubleshooting

Q. How should researchers address inconsistent NMR or mass spectrometry data?

- Methodological Answer :

- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., unreacted intermediates) .

- Deuterated Solvent Artifacts : Check for residual proton signals in DMSO-d₆ or CDCl₃ .

- Isotopic Peaks : Confirm molecular ion clusters (e.g., [M+H]⁺ vs. [M+Na]⁺) .

Q. What experimental controls are essential for in vitro pharmacological studies?

- Methodological Answer : Include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.